(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol
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Overview
Description
®-2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a chiral amino alcohol characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) within the same molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,4-dimethoxyphenyl)ethanol typically involves the reduction of corresponding nitro compounds or the reductive amination of ketones. One common method includes the reduction of 3,4-dimethoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction conditions often involve the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3,4-dimethoxyphenyl)ethanol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in the formation of various substituted amino alcohols.
Scientific Research Applications
®-2-Amino-2-(3,4-dimethoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug development.
Industry: Utilized in the production of polymers and surfactants, enhancing material performance and stability.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: Lacks the amino group, making it less versatile in certain chemical reactions.
3,4-Dimethoxyphenethylamine: Contains an amino group but lacks the hydroxyl group, affecting its reactivity and applications.
2-Amino-2-phenylethanol: Similar structure but without the methoxy groups, leading to different chemical properties and reactivity.
Uniqueness
®-2-Amino-2-(3,4-dimethoxyphenyl)ethanol is unique due to its combination of amino and hydroxyl groups along with methoxy substituents on the aromatic ring. This unique structure provides distinct reactivity and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZVUXBFNRPOAY-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CO)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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